molecular formula C15H17NO2S B15161732 6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one CAS No. 142074-87-1

6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one

Cat. No.: B15161732
CAS No.: 142074-87-1
M. Wt: 275.4 g/mol
InChI Key: QGQAPHQUNBUQKC-UHFFFAOYSA-N
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Description

6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one is a heterocyclic compound that features a benzothiopyran core with a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one typically involves the reaction of 6-methyl-2H-1-benzothiopyran-2-one with morpholine in the presence of a suitable base. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzothiopyran ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiopyran compounds.

Scientific Research Applications

6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one is unique due to its benzothiopyran core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

CAS No.

142074-87-1

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

6-methyl-4-(morpholin-4-ylmethyl)thiochromen-2-one

InChI

InChI=1S/C15H17NO2S/c1-11-2-3-14-13(8-11)12(9-15(17)19-14)10-16-4-6-18-7-5-16/h2-3,8-9H,4-7,10H2,1H3

InChI Key

QGQAPHQUNBUQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=O)C=C2CN3CCOCC3

Origin of Product

United States

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